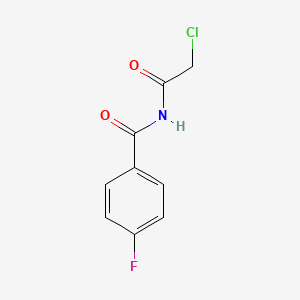
3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole, also known as FMeOx, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. FMeOx is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of a fluorine atom in the 3-position of the phenyl ring and a methyl group in the 3'-position of the oxadiazole ring makes FMeOx a unique and versatile molecule.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for DNA replication and transcription. 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has also been found to inhibit the activity of cholinesterases, enzymes that are involved in the breakdown of the neurotransmitter acetylcholine in the nervous system.
Biochemical and Physiological Effects:
3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been found to have a range of biochemical and physiological effects, depending on the specific application. In antibacterial and antifungal studies, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been shown to disrupt the cell membrane and inhibit cell growth and division. In antitumor studies, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been found to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease studies, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the aggregation of amyloid-β peptides, which are believed to play a key role in the pathogenesis of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is its ease of synthesis and purification, which makes it a readily available and cost-effective compound for laboratory studies. Another advantage is its versatility, as it can be modified to produce a range of derivatives with different properties and applications. However, one limitation of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are numerous future directions for the study of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole, including:
1. Investigation of the structure-activity relationship (SAR) of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole and its derivatives to further understand the molecular mechanisms of action and optimize their biological activities.
2. Development of new synthetic methods for 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole and its derivatives to improve yields, reduce costs, and increase scalability.
3. Exploration of the potential applications of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole and its derivatives in other fields of science, such as catalysis and sensing.
4. Investigation of the potential toxicity and safety profiles of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole and its derivatives to assess their suitability for clinical applications.
5. Development of new materials based on 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole and its derivatives for use in electronic devices, such as OLEDs and OSCs.
In conclusion, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is a versatile and promising compound with potential applications in various fields of science. Its ease of synthesis and modification, as well as its potent biological activities, make it an attractive molecule for further study and development.
Métodos De Síntesis
The synthesis of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole involves the reaction of 3-amino-3'-methyl-5,5'-bi-1,2,4-oxadiazole with 3-fluorobenzoyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction proceeds via nucleophilic substitution, resulting in the formation of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole as a white solid with a high yield of up to 80%.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been found to exhibit potent antibacterial, antifungal, and antitumor activities. 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides, which are believed to play a key role in the pathogenesis of the disease.
In materials science, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been used as a building block for the synthesis of novel organic materials, such as conjugated polymers and dendrimers. These materials have potential applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to their unique electronic and optical properties.
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O2/c1-6-13-10(17-15-6)11-14-9(16-18-11)7-3-2-4-8(12)5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDQDZOFBKSZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NC(=NO2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

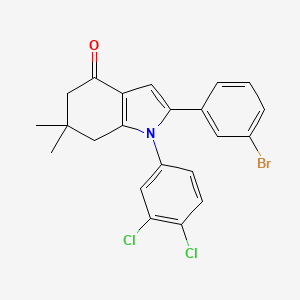

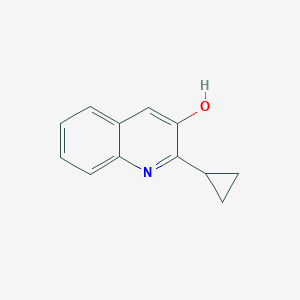

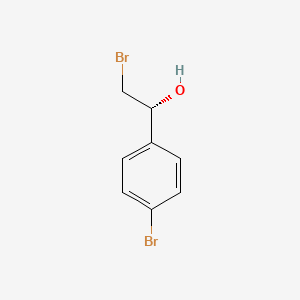
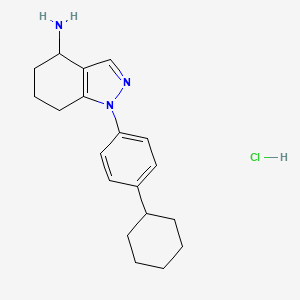
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2934243.png)
![Ethyl 4-((4-((4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2934246.png)
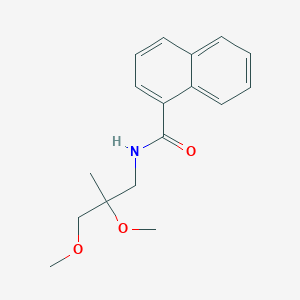

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2934251.png)
![7-benzoyl-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2934252.png)
![2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride](/img/structure/B2934253.png)
